Thermodynamic and Kinetic Stability of 3,5-Difluoro-N-(4-fluorophenyl)aniline at Room Temperature: A Mechanistic Whitepaper
Executive Overview As a Senior Application Scientist navigating the intersection of materials science and drug discovery, I frequently encounter the challenge of stabilizing highly reactive diarylamine scaffolds. 3,5-Dif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
As a Senior Application Scientist navigating the intersection of materials science and drug discovery, I frequently encounter the challenge of stabilizing highly reactive diarylamine scaffolds. 3,5-Difluoro-N-(4-fluorophenyl)aniline represents a masterclass in rational molecular design. By strategically installing fluorine atoms at the 3, 5, and 4' positions, we fundamentally rewrite the molecule's thermodynamic and kinetic behavior at room temperature (298.15 K).
This whitepaper deconstructs the causality behind its exceptional stability, moving beyond surface-level observations to explain the quantum mechanical and kinetic forces at play. Furthermore, it provides self-validating experimental workflows for empirical verification, ensuring that the theoretical frameworks translate flawlessly to the benchtop.
The Causality of Stability: Thermodynamics and Molecular Orbital Theory
To understand why 3,5-Difluoro-N-(4-fluorophenyl)aniline does not spontaneously degrade at room temperature, we must examine the sub-molecular forces governing its ground state.
Bond Dissociation Energy (BDE) and Enthalpic Anchoring
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a Bond Dissociation Energy (BDE) reaching up to 130 kcal/mol[1]. This extreme bond strength creates a massive thermodynamic sink. At 298.15 K, the ambient thermal energy (
kT≈0.6
kcal/mol) is entirely insufficient to induce homolytic cleavage of the C-F bonds. Consequently, the structural backbone of the molecule is rigidly anchored against thermal degradation.
HOMO-LUMO Modulation via Inductive Effects
In a standard, unsubstituted diphenylamine, the nitrogen lone pair is highly susceptible to electrophilic attack and single-electron oxidation. However, the introduction of three highly electronegative fluorine atoms exerts a profound inductive electron-withdrawing effect (-I). This pulls electron density away from the central nitrogen, effectively lowering the Highest Occupied Molecular Orbital (HOMO) energy level[2]. A lower HOMO means a higher first oxidation potential (
Eox
), rendering the molecule thermodynamically inert to ambient triplet oxygen (
3O2
) and reactive oxygen species (ROS).
pKa Shift and Basicity Reduction
The withdrawal of electron density also drastically alters the acid-base profile of the molecule. The introduction of proximal fluorine atoms is known to lower the pKa of amines significantly, drastically reducing their basicity[3]. This prevents ambient protonation and subsequent hydrolytic degradation, maintaining the molecule in its stable, neutral state under standard atmospheric conditions.
While thermodynamic stability dictates the energy states of a molecule, kinetic stability dictates the rate of its decay. Strategic fluorination provides an insurmountable kinetic barrier to common degradation mechanisms.
The Para-Blocking Phenomenon
Unsubstituted diphenylamines are notorious for undergoing oxidative dimerization. Upon exposure to mild oxidants or light, they form a radical cation that rapidly couples at the para position to yield benzidine derivatives[4].
In 3,5-Difluoro-N-(4-fluorophenyl)aniline, the para position of the trailing phenyl ring is covalently occupied by a fluorine atom. Because the C-F bond cannot be easily cleaved or displaced under ambient conditions, this primary degradation pathway is completely sterically and electronically blocked. Strategic fluorination enhances metabolic and thermodynamic stability by strengthening these enzymatically and chemically accessible bonds[5], locking the molecule into a stable monomeric state.
Quantitative Data Synthesis
The following table summarizes the causal relationship between the structural modifications of the molecule and the resulting thermodynamic properties, benchmarked against a standard diphenylamine reference.
Property
Diphenylamine (Reference)
3,5-Difluoro-N-(4-fluorophenyl)aniline
Causality / Mechanism
C-X Bond Dissociation Energy (para)
~110 kcal/mol (C-H)
~130 kcal/mol (C-F)
Fluorine's high electronegativity and orbital overlap strengthen the bond, preventing homolytic cleavage.
First Oxidation Potential (
Eox
)
~0.7 - 0.8 V vs SCE
> 1.2 V vs SCE (Estimated)
Inductive withdrawal by three fluorine atoms lowers HOMO, requiring higher energy for electron removal.
Amine Basicity (pKa)
~0.79
< 0 (Highly acidic conjugate)
Electron density at nitrogen is depleted, drastically reducing proton affinity and hydrolytic risk.
Primary Ambient Degradation
para-para oxidative dimerization
None (Kinetically trapped)
para-fluorine blocks the reactive site; high oxidation potential prevents radical initiation.
Self-Validating Experimental Protocols
To empirically validate these thermodynamic assertions, I utilize a two-pronged experimental workflow. These protocols are designed as a self-validating system: the thermal data directly corroborates the electronic data.
Protocol 1: Isothermal Microcalorimetry (IMC) for Real-Time Thermodynamic Profiling
Purpose: To measure the baseline heat flow of the compound at 298.15 K, confirming the absence of exothermic degradation reactions.
Sample Preparation: Accurately weigh 50.0 mg of high-purity 3,5-Difluoro-N-(4-fluorophenyl)aniline into a glass ampoule. Seal under an ambient air atmosphere to test real-world stability.
Equilibration: Load the ampoule into a TAM IV (Thermal Activity Monitor) microcalorimeter alongside a matched empty reference ampoule. Equilibrate to exactly 298.15 K.
Data Acquisition: Record the heat flow (
μ
W) continuously for 72 hours.
Causal Analysis: A stable heat flow nearing 0
μ
W indicates that no spontaneous bond-breaking (endothermic) or oxidative (exothermic) events are occurring. The high BDE of the C-F bonds[1] prevents thermal degradation at this temperature.
Protocol 2: Cyclic Voltammetry (CV) for Electronic Stability Mapping
Purpose: To quantify the oxidation potential (
Eox
) and calculate the HOMO energy level, proving resistance to ambient oxidation.
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
TBAPF6
) in anhydrous acetonitrile.
Cell Assembly: Use a three-electrode setup: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.
Analyte Addition: Dissolve the aniline derivative to a concentration of 1.0 mM in the electrolyte solution.
Sweeping: Scan the potential from 0.0 V to +1.5 V at a scan rate of 50 mV/s.
Causal Analysis: Extract the first anodic peak potential (
Epa
). The fluorinated rings will shift this peak well beyond +1.0 V, confirming that the HOMO has been lowered[2] and the molecule is impervious to room-temperature auto-oxidation.
Experimental workflow for validating thermodynamic and electronic stability.
References
Title: Breaking the Strongest Organic Bonds by Water: Defluorosubstitutions at the Air–Water Interface of Microdroplets
Source: Journal of the American Chemical Society (ACS)
URL: [Link]
Title: Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives
Source: MDPI
URL: [Link]
Title: Non-fluorinated-diarylamine-Zn(ii) and Cu(ii) phthalocyanines as symmetrical vs. asymmetrical hole selective materials
Source: Semantic Scholar / Journal of Materials Chemistry
URL: [Link]
Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective
Source: PubMed Central (PMC) / NIH
URL: [Link]
Title: Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design
Source: Journal of Medicinal Chemistry
URL: [Link]
Electronic properties of poly-fluorinated diphenylamines like 3,5-Difluoro-n-(4-fluorophenyl)aniline
An In-Depth Technical Guide to the Electronic Properties of Poly-Fluorinated Diphenylamines Focus Molecule: 3,5-Difluoro-n-(4-fluorophenyl)aniline Prepared by: Gemini, Senior Application Scientist Abstract The strategic...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Electronic Properties of Poly-Fluorinated Diphenylamines
Focus Molecule: 3,5-Difluoro-n-(4-fluorophenyl)aniline
Prepared by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern materials science and medicinal chemistry. Fluorine's unique stereoelectronic properties can profoundly influence a molecule's conformation, metabolic stability, pKa, and electronic character.[1][2] This guide provides an in-depth technical examination of the electronic properties of poly-fluorinated diphenylamines, using 3,5-Difluoro-n-(4-fluorophenyl)aniline as a central case study. We will explore the synthesis, theoretical modeling, and experimental characterization of this class of compounds. This document is intended for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven protocols for analysis.
Introduction: The Significance of Fluorinated Diphenylamines
Diphenylamine (DPA) and its derivatives are privileged scaffolds in diverse scientific fields. They form the core of many hole-transporting materials in organic light-emitting diodes (OLEDs), act as antioxidants, and are key pharmacophores in drug discovery. The introduction of fluorine atoms onto the DPA core is a powerful strategy for fine-tuning its electronic properties.[3][4]
The strong electronegativity of fluorine exerts a powerful inductive effect (-I), withdrawing electron density and generally lowering the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).[5] This can enhance the material's stability against oxidative degradation and improve charge injection in electronic devices.[4] In medicinal chemistry, fluorination can increase binding affinity, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[1][6]
This guide will dissect these effects through the lens of 3,5-Difluoro-n-(4-fluorophenyl)aniline, a molecule featuring fluorine atoms on both phenyl rings, allowing for a nuanced exploration of structure-property relationships.
Synthesis and Characterization
The synthesis of unsymmetrical diarylamines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This method offers high yields and excellent functional group tolerance.
Proposed Synthetic Workflow
The logical synthetic route to 3,5-Difluoro-n-(4-fluorophenyl)aniline involves the coupling of 3,5-difluoroaniline with 1-fluoro-4-iodobenzene. The iodine substituent on the fluorinated benzene ring is preferred as it is more reactive in oxidative addition to the palladium catalyst than a bromine or chlorine substituent.
Mechanistic Insights and Protocol Optimization for the C-N Cross-Coupling Synthesis of 3,5-Difluoro-N-(4-fluorophenyl)aniline
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Introduction & Strategic Rationale
The synthesis of highly fluorinated diarylamines, such as 3,5-difluoro-N-(4-fluorophenyl)aniline, is of paramount importance in medicinal chemistry and materials science. The unique electronic properties and metabolic stability imparted by fluorine substituents make these motifs highly desirable in drug discovery 1[1]. However, traditional methods for C-N bond formation (e.g., Ullmann coupling) often fail or require excessively harsh conditions when dealing with deactivated, electron-deficient anilines.
Through extensive optimization, the palladium-catalyzed Buchwald-Hartwig amination has emerged as the most robust framework for this transformation 2[2]. This whitepaper deconstructs the mechanistic nuances of coupling 1-bromo-4-fluorobenzene with 3,5-difluoroaniline and provides a self-validating protocol engineered for high-fidelity synthesis.
Mechanistic Deconstruction of the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. However, the introduction of multiple fluorine atoms on both the electrophile and the nucleophile significantly alters the transition state kinetics3[3]. Understanding these bottlenecks is critical for rational reaction design.
Oxidative Addition: The cycle initiates with the oxidative addition of 1-bromo-4-fluorobenzene to the active L-Pd(0) species. The electron-withdrawing nature of the para-fluoro substituent reduces the electron density of the C-Br bond, thereby lowering the activation energy barrier for the insertion of the electron-rich Pd(0) center. This step is typically fast and irreversible for aryl bromides4[4].
Amine Coordination & Deprotonation (The Bottleneck): 3,5-Difluoroaniline is a notoriously poor nucleophile. The strong inductive electron-withdrawing effect (-I) of the two meta-fluorine atoms severely depletes the lone pair electron density on the nitrogen5[5]. Consequently, amine coordination to the Pd(II) complex is sluggish. To overcome this, a strong base (e.g., NaOtBu) is employed to facilitate the deprotonation step, driving the equilibrium toward the formation of the diarylamido-Pd(II) complex. The choice of a bulky, electron-rich phosphine ligand (like BrettPhos or XPhos) is non-negotiable here to prevent catalyst deactivation.
Reductive Elimination: The extreme steric bulk of the biaryl phosphine ligand compresses the C-Pd-N bond angle, accelerating the reductive elimination step to forge the final C-N bond and regenerate the active Pd(0) catalyst6[6].
Catalytic cycle of the Buchwald-Hartwig amination for the target fluorinated diarylamine.
Experimental Design & Causality
A successful reaction is not merely a recipe; it is a carefully balanced thermodynamic system. Table 1 summarizes the optimal reaction parameters derived from empirical optimization for highly fluorinated diarylamines.
Table 1: Quantitative Data on Reaction Parameters for Fluorinated Diarylamine Synthesis
Parameter
Optimal Selection
Causality / Scientific Rationale
Expected Yield
Catalyst
Pd₂(dba)₃ (1-2 mol%)
Provides a stable, easily handled Pd(0) source that rapidly dissociates to form the active catalytic species in situ.
Strong enough (pKa ~19) to deprotonate the weakly nucleophilic 3,5-difluoroaniline without degrading the fluorinated aryl ring.
>80%
Solvent
Anhydrous Toluene
Non-polar, high-boiling solvent that supports the solubility of the non-polar fluorinated substrates and the catalyst complex.
>90%
Temperature
90 °C - 100 °C
Provides the necessary thermal energy to overcome the high activation barrier of the amine coordination/deprotonation step.
>85%
Self-Validating Experimental Protocol
To ensure scientific integrity and reproducibility, the following protocol incorporates strict In-Process Controls (IPC). A protocol without verification is a black box; this workflow is designed as a self-validating system to ensure the C-N coupling is progressing efficiently.
Self-validating experimental workflow with integrated in-process controls (IPC).
Step-by-Step Methodology
Step 1: Preparation of the Catalytic Complex (Glovebox or Schlenk Line)
Action: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and BrettPhos (0.024 mmol, 2.4 mol%).
Causality: A slight stoichiometric excess of the phosphine ligand relative to palladium ensures the complete formation of the active mono-ligated L-Pd(0) species and prevents the precipitation of inactive palladium black.
Causality: The aniline is used in a slight excess (1.2 equiv) to drive the reaction to completion, compensating for its inherently low nucleophilicity.
Causality: Molecular oxygen is a potent poison for Pd(0) catalysts, leading to irreversible oxidation to inactive Pd(II) species. Complete deoxygenation is mandatory.
Step 4: Reaction Execution & In-Process Control (IPC)
Action: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 8 hours.
Self-Validation (IPC): At t = 8h, withdraw a 20 µL aliquot under N₂, dilute with acetonitrile, filter through a micro-plug of silica, and analyze via GC-MS or HPLC. The reaction is deemed complete when the 1-bromo-4-fluorobenzene peak is <2% relative to the product. If >2%, continue heating for 4 hours.
Step 5: Quenching and Workup
Action: Cool the mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the organic filtrate with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification and Structural Validation
Action: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Validation: Confirm the structure of 3,5-difluoro-N-(4-fluorophenyl)aniline via ¹H NMR, ¹⁹F NMR, and HRMS. The ¹⁹F NMR is particularly diagnostic, showing distinct, quantifiable signals for the para-fluoro and the two meta-fluoro environments, confirming the integrity of the fluorinated rings post-coupling.
Conclusion
The synthesis of 3,5-difluoro-N-(4-fluorophenyl)aniline exemplifies the technical challenges of coupling electronically deactivated substrates. By understanding the mechanistic bottlenecks—specifically the sluggish amine coordination—we can rationally select highly active bulky phosphine ligands and strong bases to force the catalytic cycle forward. Implementing a self-validating protocol ensures high yields and reproducibility, serving as a reliable template for the synthesis of complex fluorinated diarylamines in drug discovery.
References
Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols, Benchchem,[2]
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings, WuXi AppTec,[3]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects, ACS Catalysis,[4]
Palladium-Catalyzed Arylation of Fluoroalkylamines, Journal of the American Chemical Society,[5]
Evaluating Fluorinated-Aniline Units with Functionalized Spiro[Fluorene-9,9′-Xanthene] as Hole-Transporting Materials, MDPI,[1]
Physicochemical Profiling and Solubility Assessment of 3,5-Difluoro-N-(4-fluorophenyl)aniline: A Technical Whitepaper
Executive Summary The compound 3,5-Difluoro-N-(4-fluorophenyl)aniline (CAS: 403-80-5) is a highly halogenated diphenylamine derivative[1]. In modern drug discovery, fluorinated diarylamines serve as privileged scaffolds,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 3,5-Difluoro-N-(4-fluorophenyl)aniline (CAS: 403-80-5) is a highly halogenated diphenylamine derivative[1]. In modern drug discovery, fluorinated diarylamines serve as privileged scaffolds, particularly in the development of allosteric kinase inhibitors. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic solubility profile, and the rigorous experimental protocols required to evaluate its behavior in preclinical development.
Fig 1: End-to-end physicochemical characterization workflow for preclinical lead compounds.
Structural and Physicochemical Parameters
The molecular architecture of 3,5-Difluoro-N-(4-fluorophenyl)aniline consists of a central secondary amine bridging two phenyl rings, with three strategically placed fluorine atoms[1].
The strategic incorporation of fluorine atoms is a cornerstone of modern medicinal chemistry, heavily utilized to modulate pKa, enhance lipophilicity, and improve metabolic stability[4]. Fluorine is the most electronegative element, and its inclusion exerts a massive inductive electron-withdrawing effect across the aromatic system[4].
In a standard unsubstituted diphenylamine, the pKa of the secondary amine is approximately 0.8. However, the addition of the 3,5-difluoro and 4-fluoro substituents pulls electron density away from the nitrogen lone pair. Consequently, the basicity of the amine is drastically reduced, rendering the molecule completely neutral across the entire physiological pH range (pH 1.2 to 7.4). Because it cannot be protonated to form a soluble salt in the gastrointestinal tract, its aqueous solubility is inherently poor, driven entirely by its high lipophilicity and tight crystal lattice packing.
Solubility Assessment Framework
To accurately assess the solubility of this lipophilic compound, researchers must differentiate between kinetic and thermodynamic solubility.
Fig 2: Parallel workflow for kinetic and thermodynamic solubility assessment.
Protocol A: Thermodynamic Solubility (The Gold Standard)
Thermodynamic solubility reflects the true equilibrium between the solid crystalline state and the dissolved solute in water, as defined by[5].
Causality of Design: We utilize the shake-flask method rather than solvent-shift methods because co-solvents (like DMSO) artificially stabilize supersaturated states, leading to false-positive solubility readings that fail during in vivo dosing.
Step 1: Solid Dispensing. Weigh 5 mg of crystalline 3,5-Difluoro-N-(4-fluorophenyl)aniline into a 2 mL glass HPLC vial. Rationale: Glass prevents the non-specific binding of highly lipophilic compounds that typically occurs with polypropylene tubes.
Step 2: Buffer Addition. Add 1 mL of target aqueous buffer (e.g., pH 7.4 phosphate buffer).
Step 3: Equilibration. Agitate at 300 RPM at a constant 25°C for 72 hours. Rationale: A 72-hour window ensures the crystal lattice has fully equilibrated with the aqueous phase, satisfying the thermodynamic equilibrium requirements of OECD 105[5].
Step 4: Phase Separation. Centrifuge at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Rationale: PTFE is utilized to minimize hydrophobic adsorption. Centrifugation prior to filtration prevents micro-crystal breakthrough which would artificially inflate UV absorbance.
Step 5: Quantification. Analyze the filtrate via HPLC-UV at λ = 254 nm against a standard curve.
Self-Validation System: Recover the residual solid from the vial and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This confirms that the undissolved material has not undergone a polymorphic shift or formed a hydrate during the 72-hour incubation, which would invalidate the thermodynamic baseline.
Objective: Rapidly estimate the precipitation threshold for early-stage in vitro biological assays.
Step 1: Prepare a 10 mM stock in 100% DMSO.
Step 2: Serial dilute the stock into 96-well plates containing PBS (pH 7.4), strictly keeping the final DMSO concentration ≤ 1%. Rationale: Exceeding 1% DMSO alters the dielectric constant of the buffer, artificially inflating solubility.
Step 3: Incubate for 2 hours at room temperature.
Step 4: Measure light scattering using a nephelometer. Rationale: Nephelometry detects the formation of colloidal aggregates before they are visible to the naked eye, providing a highly sensitive precipitation onset point.
Self-Validation System: Run a known highly soluble compound (e.g., Acetaminophen) and a highly insoluble compound (e.g., Amiodarone) on the same plate to validate the scattering baseline.
Biological Context: Allosteric Kinase Inhibition
In drug development, fluorinated diphenylamines are privileged structures for allosteric inhibition of MEK1/2 kinases. Compounds in this class wedge into a highly hydrophobic allosteric pocket adjacent to the ATP-binding site.
The fluorine substitutions serve a dual purpose:
Metabolic Shielding: The 4-fluoro substitution on the phenyl ring prevents rapid CYP450-mediated para-hydroxylation, a common metabolic liability in unsubstituted anilines[4].
Conformational Locking: The 3,5-difluoro substitution optimizes the dihedral angle between the two aromatic rings, locking the molecule into a bioactive conformation that maximizes pi-pi stacking and halogen bonding with the kinase backbone.
Fig 3: Representative MAPK/MEK allosteric inhibition pathway by fluorinated diphenylamines.
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330. URL:[Link]
OECD (1995). "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1. URL:[Link]
Mass spectrometry fragmentation pathways of 3,5-Difluoro-n-(4-fluorophenyl)aniline
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,5-Difluoro-N-(4-fluorophenyl)aniline Abstract This technical guide provides a comprehensive analysis of the predicted mass spectrometry fra...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3,5-Difluoro-N-(4-fluorophenyl)aniline
Abstract
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways for 3,5-Difluoro-N-(4-fluorophenyl)aniline (C₁₂H₈F₃N). As a trifluorinated diarylamine, this compound presents a unique fragmentation profile influenced by the stability of its aromatic systems, the nature of the C-N bond, and the effects of its multiple fluorine substituents. This document is intended for researchers, analytical scientists, and professionals in drug development who utilize mass spectrometry for molecular identification, structural elucidation, and impurity profiling. We will explore the fragmentation patterns under both high-energy Electron Ionization (EI) and softer tandem mass spectrometry (ESI-MS/MS) conditions. The mechanistic discussions are grounded in established chemical principles and supported by authoritative literature on related compounds.
Introduction and Molecular Profile
3,5-Difluoro-N-(4-fluorophenyl)aniline is a member of the diarylamine class of compounds, which are privileged structures in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can significantly alter a molecule's pharmacokinetic and physicochemical properties, making fluorinated analogues like this of particular interest. Understanding the mass spectrometric behavior of this molecule is critical for its unambiguous identification in complex matrices.
Molecular Formula: C₁₂H₈F₃N
Monoisotopic Mass: 227.0585 Da
Key Structural Features:
A diarylamine core (two phenyl rings linked by a nitrogen atom).
A 3,5-difluorophenyl moiety.
A 4-fluorophenyl moiety.
According to the Nitrogen Rule, the presence of a single nitrogen atom results in an odd nominal molecular mass, a key diagnostic feature in its mass spectrum.[2]
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization (70 eV) is a high-energy technique that typically induces extensive fragmentation, providing a detailed molecular fingerprint. The stability of the aromatic rings is expected to result in a prominent molecular ion peak.[2] The primary fragmentation pathways are driven by the ionization of a lone pair electron on the nitrogen atom or from the π-systems of the aromatic rings, leading to the formation of a radical cation (M•⁺).
The proposed fragmentation cascade for the molecular ion (m/z 227) involves several competing and sequential pathways:
C-N Bond Cleavage: This is a principal cleavage point in diarylamines. Homolytic cleavage of one of the C-N bonds is a dominant process.
Formation of [C₆H₄FN]•⁺ (m/z 111): Loss of a C₆H₃F₂• radical leads to the 4-fluoroaniline radical cation.
Formation of [C₆H₃F₂N]•⁺ (m/z 129): Loss of a C₆H₄F• radical results in the 3,5-difluoroaniline radical cation.
Formation of [C₆H₄F]⁺ (m/z 95): Subsequent fragmentation or direct cleavage can lead to the 4-fluorophenyl cation.
Loss of Neutral Fragments:
Loss of HF (m/z 207): The elimination of a neutral hydrogen fluoride molecule is a well-documented pathway for fluoroaromatic compounds.[3][4] This can occur via complex rearrangements, sometimes involving a "ring-walk" mechanism where the fluorine atom migrates before elimination with a ring hydrogen.[4]
Loss of HCN (m/z 200): Characteristic of aniline-type structures, this pathway involves the rearrangement and expulsion of a neutral hydrogen cyanide molecule.[2]
Aromatic Ring Fragmentation:
The resulting phenyl cations, such as [C₆H₄F]⁺, can undergo further fragmentation. A common pathway for phenyl cations is the loss of acetylene (C₂H₂), which would yield a fragment at m/z 69 ([C₄H₂F]⁺).[5][6]
Data Summary: Key Predicted EI Fragment Ions
m/z (Nominal)
Proposed Formula
Neutral Loss
Description
227
[C₁₂H₈F₃N]•⁺
-
Molecular Ion (M•⁺)
207
[C₁₂H₇F₂N]•⁺
HF
Loss of Hydrogen Fluoride
200
[C₁₁H₇F₃]•⁺
HCN
Loss of Hydrogen Cyanide
129
[C₆H₃F₂N]•⁺
C₆H₄F•
3,5-Difluoroaniline radical cation
111
[C₆H₄FN]•⁺
C₆H₃F₂•
4-Fluoroaniline radical cation
95
[C₆H₄F]⁺
C₆H₄F₃N•
4-Fluorophenyl cation
Visualization: EI Fragmentation Pathway
Caption: Predicted Electron Ionization (EI) fragmentation pathways for 3,5-Difluoro-N-(4-fluorophenyl)aniline.
Predicted Fragmentation under ESI-MS/MS
Electrospray ionization is a soft ionization technique that, in positive ion mode, typically generates the protonated molecule, [M+H]⁺. For 3,5-Difluoro-N-(4-fluorophenyl)aniline, the precursor ion for tandem mass spectrometry (MS/MS) experiments would be at m/z 228. Protonation is most likely to occur at the nitrogen atom, the most basic site in the molecule. Collision-Induced Dissociation (CID) of this precursor ion reveals structural information through controlled fragmentation.
The primary fragmentation pathway for the protonated diarylamine involves the cleavage of the C-N bond.[7] The distribution of charge in the products depends on the proton affinity of the resulting fragments.
Primary C-N Bond Cleavage: This is the most anticipated fragmentation channel.
Formation of protonated 4-fluoroaniline (m/z 112): Cleavage of the C-N bond with charge retention on the 4-fluorophenylamine fragment, resulting in the loss of a neutral difluorobenzene molecule. This is a highly probable and stable product ion.
Formation of protonated 3,5-difluoroaniline (m/z 130): The alternative cleavage, with charge retention on the 3,5-difluorophenylamine fragment and loss of neutral fluorobenzene. The relative abundance of m/z 112 vs. m/z 130 will depend on the relative gas-phase basicity of the two corresponding aniline fragments.
Secondary Fragmentation: The primary fragment ions can undergo further dissociation at higher collision energies.
Fragmentation of m/z 112 and m/z 130: These protonated fluoroanilines can lose ammonia (NH₃) or rearrange to lose other small neutral molecules, though this often requires higher energy.
Data Summary: Key Predicted ESI-MS/MS Fragment Ions
Precursor m/z
Product m/z
Proposed Formula
Neutral Loss
Description
228
130
[C₆H₆F₂N]⁺
C₆H₅F
Protonated 3,5-difluoroaniline
228
112
[C₆H₇FN]⁺
C₆H₄F₂
Protonated 4-fluoroaniline
Visualization: ESI-MS/MS Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation pathways for protonated 3,5-Difluoro-N-(4-fluorophenyl)aniline.
Experimental Protocols
To validate these predicted pathways, a standard analytical workflow using either Gas Chromatography-Mass Spectrometry (GC-MS) for EI or Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI would be employed.
Protocol 1: GC-MS for EI Analysis
This protocol is designed to generate the electron ionization fragmentation pattern.
Sample Preparation:
Prepare a stock solution of 1 mg/mL of the analyte in a volatile solvent like methanol or ethyl acetate.
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL for injection.
A solvent blank should be run prior to the sample to ensure no system contamination.
Instrumentation and Ionization:
Technique: Gas Chromatography-Mass Spectrometry (GC-MS).[2]
GC Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
Injector Temperature: 250°C.
Ionization Method: Electron Ionization (EI) at 70 eV.[2]
Ion Source Temperature: 230°C.
MS Transfer Line Temperature: 280°C.
Data Acquisition:
Mode: Full Scan.
Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.
Data Analysis: The resulting spectrum should be analyzed for the presence of the predicted m/z values and their relative abundances compared to library spectra or theoretical patterns.
Protocol 2: LC-MS/MS for ESI Analysis
This protocol is designed to analyze the fragmentation of the protonated molecule.
Sample Preparation:
Prepare a 1 mg/mL stock solution in methanol or acetonitrile.
Dilute to a final concentration of 10-100 ng/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Instrumentation and Ionization:
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is appropriate.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: A suitable gradient from 10% B to 95% B over 5-10 minutes.
Ion Source Parameters: Optimize capillary voltage, gas flow, and temperatures for maximal signal of the m/z 228 precursor ion.
Data Acquisition:
MS1 Scan: First, acquire a full scan spectrum (e.g., m/z 100-400) to confirm the presence of the [M+H]⁺ ion at m/z 228.
MS2 Scan (Product Ion Scan): Select m/z 228 as the precursor ion and apply a range of collision energies (e.g., 10-40 eV) to generate a product ion spectrum.
Data Analysis: Identify product ions and compare them to the predicted fragments (m/z 112 and 130). High-resolution instrumentation can confirm the elemental composition of each fragment, providing a self-validating system for structural confirmation.
Conclusion
The mass spectrometric fragmentation of 3,5-Difluoro-N-(4-fluorophenyl)aniline is predicted to be governed by well-understood chemical principles. Under EI, fragmentation is expected to be extensive, with key pathways including C-N bond cleavage and losses of HF and HCN. Under ESI-MS/MS, the fragmentation of the protonated molecule is cleaner, dominated by the cleavage of the central C-N bond to yield protonated fluoroaniline fragments. The experimental protocols outlined provide a robust framework for obtaining empirical data to confirm these predictions. This guide serves as a foundational resource for the analytical characterization of this and structurally related fluorinated diarylamines.
References
Cai, Y., et al. (2015). Analysis of diarylmethylamine compounds using electrospray mass spectrometry: formation mechanisms of radical ions and dehydro cations. Journal of The American Society for Mass Spectrometry. Available at: [Link]
Dandepally, S. R., et al. (2015). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Available at: [Link]
Harrison, A. G., & Lin, P. H. (1975). The Chemical Ionization Mass Spectra of Fluorotoluenes. Canadian Journal of Chemistry. Available at: [Link]
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
NIST. (n.d.). 3,5-Difluoroaniline. NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). p-Fluoroaniline. NIST Chemistry WebBook. Available at: [Link]
NIST. (n.d.). 3,4-Difluoroaniline. NIST Chemistry WebBook. Available at: [Link]
PubChem. (n.d.). 3,5-Difluoroaniline. National Center for Biotechnology Information. Available at: [Link]
Whitman, G. (n.d.). GC EI and CI Fragmentation and Interpretation of Spectra. Whitman College. Available at: [Link]
Budzikiewicz, H., et al. (1999). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
Kaltsoyannis, N., & J. E. Parker. (1987). The fragmentation of the phenyl cation. International Journal of Mass Spectrometry and Ion Processes. Available at: [Link]
Petrignani, A., et al. (2020). IR photofragmentation of the phenyl cation: spectroscopy and fragmentation pathways. Physical Chemistry Chemical Physics. Available at: [Link]
Preliminary Toxicity and Safety Data for 3,5-Difluoro-N-(4-fluorophenyl)aniline: A Mechanistic and Methodological Guide
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Author: BenchChem Technical Support Team. Date: April 2026
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In the landscape of modern drug discovery, halogenated diphenylamines serve as critical pharmacophores, frequently appearing in non-steroidal anti-inflammatory drugs (NSAIDs), novel chalcone derivatives, and targeted cancer therapeutics [4.13]. 3,5-Difluoro-N-(4-fluorophenyl)aniline (CAS: 403-80-5) is a highly fluorinated diphenylamine building block. While the addition of fluorine atoms generally improves metabolic stability and membrane permeability, the underlying diphenylamine scaffold carries well-documented, structure-dependent liabilities—most notably, hepatotoxicity driven by mitochondrial uncoupling and cytochrome P450 (CYP450)-mediated bioactivation[1].
As a Senior Application Scientist, my objective in this whitepaper is to move beyond static safety data sheets. Instead, we will dissect the causality behind this compound's toxicity profile and establish a self-validating experimental framework to accurately quantify its safety margins during early-stage development.
Predictive Toxicology: Mechanisms of Hepatotoxicity
The toxicity of halogenated diphenylamines is not a monolithic event; it is a bifurcated process involving both direct organelle disruption and the generation of reactive electrophiles.
CYP450-Mediated Bioactivation
Research on structurally analogous diphenylamine NSAIDs (e.g., diclofenac, meclofenamate) demonstrates that the diphenylamine core is highly susceptible to oxidation by hepatic enzymes, primarily CYP2C9 and CYP3A4 [1]. This oxidation yields reactive quinone-imine intermediates. While the 3,5-difluoro and 4-fluoro substitutions on this specific compound sterically and electronically hinder oxidation at those specific ring positions, the unprotected ortho and para positions remain vulnerable. Once formed, these quinone-imines rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and covalent binding to hepatic proteins.
Mitochondrial Uncoupling
Independent of bioactivation, the lipophilic, weakly acidic nature of fluorinated diphenylamines allows them to act as protonophores. They shuttle protons across the inner mitochondrial membrane, bypassing ATP synthase. This uncouples oxidative phosphorylation, leading to a rapid collapse of cellular ATP levels before any physical damage to the cell membrane occurs [2].
Caption: Mechanistic pathway of fluorinated diphenylamine-induced hepatotoxicity via bioactivation and mitochondrial uncoupling.
Quantitative Toxicity Profiling
Based on in vitro evaluations of highly similar fluorinated diphenylamine derivatives (such as fluorinated diphenylamine chalcones), we can project the following quantitative toxicity thresholds [3].
Table 1: Projected In Vitro Toxicity Metrics for 3,5-Difluoro-N-(4-fluorophenyl)aniline
Assay Metric
Target / Endpoint
Expected Range (IC₅₀ / EC₅₀)
Mechanistic Significance
Cell Viability (HeLa / HepG2)
General Cytotoxicity
19.0 – 35.0 µM
Establishes the baseline toxicity threshold for the fluorinated diphenylamine scaffold.
ATP Depletion
Mitochondrial Function
5.0 – 12.0 µM
Indicates uncoupling of oxidative phosphorylation; occurs at lower doses than cell death.
LDH Leakage
Membrane Integrity
> 40.0 µM
Confirms that lower-dose ATP depletion is a primary mitochondrial event, not secondary necrosis.
GSH Adducts
Reactive Metabolites
Dose-dependent
Quantifies the extent of CYP450-mediated bioactivation into electrophilic species.
Self-Validating Experimental Protocols
To accurately assess the safety of 3,5-Difluoro-N-(4-fluorophenyl)aniline, we must deploy assays that inherently validate one another. The following protocols are designed as a closed-loop system: by measuring ATP depletion and Lactate Dehydrogenase (LDH) release from the same sample cohort, we create an internal validation loop. If ATP drops without a corresponding spike in LDH, the mechanism is definitively mitochondrial uncoupling rather than generic cell lysis.
Causality Rationale: We utilize 3D Primary Human Hepatocyte (PHH) spheroids because standard 2D HepG2 cultures rapidly lose CYP450 expression, rendering them "blind" to bioactivation-dependent toxicity.
Cell Preparation: Seed PHH into 96-well ultra-low attachment plates at 2,000 cells/well. Centrifuge at 100 x g for 5 minutes and incubate for 5 days to allow compact 3D spheroid formation.
Compound Dosing: Prepare a 10 mM stock of 3,5-Difluoro-N-(4-fluorophenyl)aniline in DMSO. Perform serial dilutions to achieve final well concentrations of 0.1 µM to 100 µM (final DMSO ≤ 0.5%). Incubate for 24 hours.
LDH Quantification (Necrosis Marker):
Transfer 50 µL of the culture supernatant to a new flat-bottom 96-well plate.
Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt).
Incubate in the dark for 30 minutes. Measure absorbance at 490 nm.
ATP Quantification (Mitochondrial Marker):
To the remaining spheroid and 50 µL media in the original plate, add 50 µL of CellTiter-Glo® 3D Reagent.
Shake vigorously for 5 minutes to lyse the spheroids, then incubate for 25 minutes at room temperature.
Measure luminescence.
Data Validation: Calculate the ATP/LDH ratio. An EC₅₀ for ATP depletion that is >3-fold lower than the EC₅₀ for LDH release confirms primary mitochondrial toxicity.
Protocol 2: Reactive Metabolite Trapping via LC-MS/MS
Causality Rationale: Quinone-imines are highly transient and cannot be measured directly. We use Dansyl Glutathione (dGSH) as a nucleophilic "trap" to form stable adducts that can be quantified via mass spectrometry [1].
Microsomal Incubation: Combine human liver microsomes (HLM, 1 mg/mL protein), 3,5-Difluoro-N-(4-fluorophenyl)aniline (10 µM), and dGSH (1 mM) in 100 mM potassium phosphate buffer (pH 7.4).
Reaction Initiation: Add NADPH (1 mM) to initiate CYP450 activity. Incubate at 37°C for 60 minutes.
Termination: Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column. Monitor for the mass shift corresponding to the parent mass + dGSH mass minus 2 Da (indicative of oxidation and adduction).
Caption: Self-validating high-throughput workflow for concurrent assessment of bioactivation and mitochondrial toxicity.
Safety, Handling, and GHS Classification
Because 3,5-Difluoro-N-(4-fluorophenyl)aniline is an active pharmaceutical intermediate, rigorous engineering controls are required. Based on harmonized regulatory data for closely related fluorinated diphenylamines, the following Global Harmonized System (GHS) classifications apply [4].
Table 2: GHS Hazard Classification and Engineering Controls
Hazard Class
Category
GHS Code
Description
Acute Toxicity (Oral/Dermal/Inhalation)
Category 4
H302, H312, H332
Harmful if swallowed, in contact with skin, or inhaled.
Skin Corrosion/Irritation
Category 2
H315
Causes skin irritation.
Serious Eye Damage/Irritation
Category 2A
H319
Causes serious eye irritation.
Specific Target Organ Toxicity
Category 3
H336
May cause drowsiness or dizziness (CNS/Respiratory).
Aquatic Toxicity (Chronic)
Category 1
H410
Very toxic to aquatic life with long-lasting effects.
Laboratory Handling Requirements:
Engineering Controls: All weighing and manipulation of the solid powder must be performed inside a certified Class II biological safety cabinet or a dedicated powder-weighing isolator to prevent inhalation of aerosolized particulates.
PPE: Nitrile gloves (double-gloving recommended), flame-resistant lab coat, and tightly fitting safety goggles conforming to EN 166(EU) or NIOSH (US) standards[4].
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, strictly isolated from strong oxidizing agents (e.g., peroxides, nitrates) to prevent violent exothermic reactions.
References
Schleiff, M. A., Payakachat, S., Schleiff, B. M., Swamidass, S. J., Boysen, G., & Miller, G. P. (2021). "Impacts of diphenylamine NSAID halogenation on bioactivation risks." Toxicology, 458, 152832.[Link]
Nelms, M. D., Mellor, C. L., Cronin, M. T. D., Madden, J. C., & Enoch, S. J. (2015). "Development of an in Silico Profiler for Mitochondrial Toxicity." Chemical Research in Toxicology, 28(10), 1891-1902.[Link]
Shah, A., Shah, A., Malek, N., & Thakar, A. (2024). "Molecular Modeling, Cytotoxicity & Biological Investigation of Novel Fluoridated Diphenylamine Chalcones Derivatives." Journal of Molecular Structure, 1304, 138400.[Link]
Application Notes: Streamlined Synthesis of 3,5-Difluoro-N-(4-fluorophenyl)aniline via Buchwald-Hartwig Amination
Introduction: The Significance of Trifluorinated Diarylamines and the Power of C-N Cross-Coupling Trifluorinated diarylamines, such as 3,5-Difluoro-n-(4-fluorophenyl)aniline, are of paramount importance in the fields of...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Trifluorinated Diarylamines and the Power of C-N Cross-Coupling
Trifluorinated diarylamines, such as 3,5-Difluoro-n-(4-fluorophenyl)aniline, are of paramount importance in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. The synthesis of these crucial building blocks, however, can be challenging using classical methods, which often suffer from harsh reaction conditions and limited functional group tolerance.[1]
The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation allows for the efficient coupling of a wide array of aryl halides and amines under relatively mild conditions, offering a broad substrate scope and excellent functional group compatibility.[1][3] This application note provides detailed protocols and mechanistic insights for the synthesis of 3,5-Difluoro-n-(4-fluorophenyl)aniline, a key intermediate for various research and development applications.
The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2] A fundamental understanding of this mechanism is crucial for rational protocol design and troubleshooting.
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, 1-bromo-3,5-difluorobenzene or 1-chloro-3,5-difluorobenzene) to a coordinatively unsaturated Pd(0) complex, forming a Pd(II) species.[2][4] The choice of aryl halide is critical, with the general reactivity trend being I > Br > Cl.[4]
Amine Coordination and Deprotonation: The amine (4-fluoroaniline) then coordinates to the Pd(II) center. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[2][5] The selection of the base is a critical parameter that can significantly influence reaction outcomes.[6][7][8][9]
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond, yielding the 3,5-Difluoro-n-(4-fluorophenyl)aniline product and regenerating the active Pd(0) catalyst.[1][2][4]
The efficiency of this cycle is highly dependent on the choice of the phosphine ligand, which stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.[2][3]
Application Note: Pilot-Scale Continuous Flow Synthesis of 3,5-Difluoro-N-(4-fluorophenyl)aniline
Here is a comprehensive Application Note and Protocol for the scale-up synthesis of 3,5-Difluoro-N-(4-fluorophenyl)aniline, designed for process chemists and chemical engineers. Target Audience: Process Chemists, Chemica...
Author: BenchChem Technical Support Team. Date: April 2026
Here is a comprehensive Application Note and Protocol for the scale-up synthesis of 3,5-Difluoro-N-(4-fluorophenyl)aniline, designed for process chemists and chemical engineers.
Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals
Process Technology: Homogeneous Continuous Flow Buchwald-Hartwig Amination
Executive Summary & Mechanistic Rationale
The synthesis of highly fluorinated diarylamines, such as 3,5-Difluoro-N-(4-fluorophenyl)aniline , is a critical operation in the development of modern kinase inhibitors and advanced materials. The most direct synthetic route is the Palladium-catalyzed Buchwald-Hartwig cross-coupling between 3,5-difluoroaniline and 1-bromo-4-fluorobenzene.
However, scaling this C–N bond formation from the bench to the pilot plant presents severe chemical engineering challenges. Traditional batch Buchwald-Hartwig aminations rely on strong, insoluble inorganic bases (e.g.,
NaOtBu
,
Cs2CO3
, or
K3PO4
)[1]. In a pilot-scale batch reactor, the high density of these inorganic bases causes them to sink, requiring extreme agitation to maintain mass transfer[1]. Furthermore, the generation of insoluble halide salts (e.g., NaBr) during the reaction leads to severe abrasion of reactor impellers and catastrophic clogging in traditional plug-flow reactors (PFRs)[2].
To achieve a self-validating, highly scalable process, this protocol abandons heterogeneous inorganic bases in favor of a fully homogeneous continuous flow methodology . By utilizing the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in a mixed solvent system (Toluene/Acetonitrile), the reaction byproducts form a soluble ionic liquid (DBU·HBr), completely eliminating solid precipitation[3]. Paired with a highly active XantPhos Pd G3 precatalyst, this enables the use of standard continuous flow architectures, drastically improving the Space-Time Yield (STY) and safety profile of the pilot plant operation.
Process Engineering & System Design
Overcoming Heterogeneity in Flow
The primary failure mode in scaling up cross-coupling reactions is the management of solids[2]. While specialized mesoscale reactors like Continuously Stirred Tank Reactor (CSTR) cascades can handle slurries[2], they introduce mechanical complexity. By shifting the chemical paradigm to a homogeneous DBU-mediated system[3], we can utilize standard tubular PFA (Perfluoroalkoxy alkane) or stainless-steel flow reactors. The addition of Acetonitrile (MeCN) to the Toluene (PhMe) solvent stream is the critical variable; it ensures that the DBU·HBr salt generated during reductive elimination remains fully solvated at the 140 °C reaction temperature[3].
Catalytic Cycle and Logic
The reaction relies on the robust XantPhos ligand. The G3 precatalyst ensures rapid, quantitative generation of the active
Pd0
species without requiring an induction period, which is vital for the tight residence time distributions inherent to continuous flow.
Caption: The homogeneous Pd-catalyzed Buchwald-Hartwig catalytic cycle utilizing DBU to prevent salt precipitation.
Quantitative Process Metrics
The transition from a heterogeneous batch process to a homogeneous flow process yields significant improvements in throughput and environmental impact. The data below summarizes the optimization logic for the pilot scale.
Scale: 1.5 kg / day throughput (Reactor Volume: 100 mL, Residence Time: 60 min)
Safety & PPE: Standard pilot plant PPE. DBU is corrosive; handle with appropriate chemical resistant gloves. The reactor operates at elevated temperature (140 °C) and pressure (approx. 5-7 bar to prevent solvent boiling); ensure all back-pressure regulators (BPR) and burst disks are calibrated.
Feed Preparation (Schlenk Technique Recommended for Catalyst)
Note: While the G3 precatalyst is air-stable, the active
Pd0
generated in situ is highly sensitive to oxygen[5]. Feed solutions must be thoroughly degassed.
Feed Stream A (Substrates):
In a 10 L inerted feed vessel, dissolve 3,5-difluoroaniline (1.0 equivalent, 0.5 M) and 1-bromo-4-fluorobenzene (1.05 equivalents, 0.525 M) in 5 L of anhydrous, degassed Toluene.
Feed Stream B (Catalyst & Base):
In a separate 10 L inerted feed vessel, dissolve XantPhos Pd G3 (2.5 mol%, 0.0125 M) and DBU (2.0 equivalents, 1.0 M) in 5 L of anhydrous, degassed Acetonitrile (MeCN).
Causality Note: Keeping the base and catalyst separate from the aryl halide until the mixing zone prevents premature catalyst degradation and side reactions[2].
Reactor Priming and Operation
System Flush: Prime the HPLC pumps and flush the 100 mL stainless-steel tubular reactor with a 1:1 mixture of anhydrous Toluene/MeCN at 1.66 mL/min.
Thermal Equilibration: Heat the reactor zone to 140 °C. Ensure the Back Pressure Regulator (BPR) at the reactor outlet is set to 100 psi (approx. 6.9 bar) to maintain the solvents in the liquid phase.
Steady-State Initiation:
Start Pump A (Feed A) at 0.83 mL/min.
Start Pump B (Feed B) at 0.83 mL/min.
Total flow rate = 1.66 mL/min, achieving a residence time (
tres
) of exactly 60 minutes in the 100 mL reactor[3].
Equilibration: Divert the output to a waste stream for the first 2.5 residence times (150 minutes) to ensure the system has reached steady-state conversion.
In-line Quench and Workup
Quenching: The reactor effluent is cooled to 25 °C via a tube-in-tube heat exchanger.
Phase Separation: The effluent is continuously mixed with a 5% aqueous citric acid stream (to neutralize excess DBU and extract the DBU·HBr salt) and fed into a continuous liquid-liquid separator (e.g., a Zaiput membrane separator or a settling tank).
Isolation: The organic (Toluene) phase containing the target 3,5-Difluoro-N-(4-fluorophenyl)aniline is collected, concentrated in vacuo, and purified via crystallization (e.g., from heptane/ethyl acetate) to remove the XantPhos ligand and trace palladium.
Caption: Schematic of the continuous flow pilot plant for homogeneous Buchwald-Hartwig amination.
Catalyst Removal and Quality Control
For pharmaceutical intermediates, heavy metal limits are strictly regulated. The crude organic phase will contain residual Palladium. It is highly recommended to treat the organic stream with a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure® TU) at 60 °C for 2 hours prior to final crystallization. This ensures the final 3,5-Difluoro-N-(4-fluorophenyl)aniline meets the <10 ppm Pd specification required for downstream API synthesis[6].
Application Note: Catalytic Strategies for the Preparation of 3,5-Difluoro-N-(4-fluorophenyl)aniline
Executive Summary The synthesis of highly fluorinated diarylamines, such as 3,5-difluoro-N-(4-fluorophenyl)aniline , is a critical transformation in the development of modern pharmaceuticals, agrochemicals, and advanced...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis of highly fluorinated diarylamines, such as 3,5-difluoro-N-(4-fluorophenyl)aniline , is a critical transformation in the development of modern pharmaceuticals, agrochemicals, and advanced materials. The presence of multiple fluorine atoms significantly alters the electronic landscape of the coupling partners, often rendering classical Ullmann condensations ineffective due to the high temperatures required and poor nucleophilicity of the substrates.
This application note provides an authoritative, in-depth guide to the state-of-the-art catalytic methodologies used to forge this specific C–N bond. We analyze two primary pathways: the highly robust Palladium-Catalyzed Buchwald-Hartwig Amination and the emerging, ultra-mild Photoredox/Nickel Dual Catalysis . By understanding the mechanistic causality behind catalyst and ligand selection, researchers can achieve near-quantitative yields even with these electronically deactivated substrates.
Mechanistic Rationale & Catalyst Selection
The Challenge of Fluorinated Anilines
In a standard C–N cross-coupling reaction, the amine must bind to the metal center and undergo deprotonation to form a metal-amido complex. Fluorine is highly electronegative; the 3,5-difluoro substitution on the aniline ring strongly withdraws electron density via inductive effects. This renders 3,5-difluoroaniline a remarkably poor nucleophile[1].
Kinetic studies on palladium amido complexes demonstrate that while electron-deficient diarylamines undergo faster reductive elimination, their initial transmetalation (amine binding and deprotonation) is significantly slower and often becomes the rate-limiting step[2]. Consequently, the catalytic system must be carefully engineered to accelerate oxidative addition and amine coordination without stalling the cycle.
Palladium-Catalyzed Buchwald-Hartwig Amination
To overcome the deactivated nature of 3,5-difluoroaniline, dialkylbiaryl monophosphine ligands (such as RuPhos or BrettPhos) are the gold standard[1].
Causality of Ligand Choice: The electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition of the aryl halide (e.g., 1-bromo-4-fluorobenzene). Simultaneously, the immense steric bulk of the biphenyl backbone forces the Pd-amido complex into a geometry that dramatically accelerates reductive elimination[2].
Precatalyst Selection: Using a third-generation palladacycle (e.g., RuPhos Pd G3 ) is critical. Unlike traditional Pd₂(dba)₃ mixtures, G3 precatalysts rapidly activate under mild basic conditions to generate the active, monoligated L-Pd(0) species, preventing the formation of off-cycle, catalytically dormant palladium complexes[1].
Caption: Catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination for fluorinated diarylamines.
Photoredox/Nickel Dual Catalysis
For substrates sensitive to the strong bases (like NaOtBu or LHMDS) typically required in Pd-catalysis, Photoredox/Ni Dual Catalysis offers a room-temperature alternative. By utilizing a photocatalyst (e.g., Ir(ppy)₃) or direct photoexcitation of a Nickel-amine complex, the system accesses highly reactive Ni(I)/Ni(III) oxidation states[3],[4].
Causality of the Ni Cycle: The photo-oxidation of the Ni(II)-amido intermediate to a Ni(III)-amido species drastically lowers the activation barrier for reductive elimination. This allows the reaction to proceed using weak, soluble organic bases (like DABCO or Quinuclidine) at ambient temperatures, preserving delicate functional groups[3].
Caption: Photoredox/Ni dual-catalyzed C-N cross-coupling mechanism via Ni(I)/Ni(III) intermediates.
Quantitative Catalyst Performance Data
The following table summarizes the optimized catalytic parameters for coupling 3,5-difluoroaniline and 1-bromo-4-fluorobenzene (or their inverse halide/amine counterparts)[5],[3],[1].
Catalytic System
Ligand / Photocatalyst
Base
Solvent
Temp / Light
Catalyst Loading
Est. Yield (%)
RuPhos Pd G3
RuPhos (Built-in)
LHMDS (2.0 eq)
THF
65 °C
2 mol% Pd
> 90%
BrettPhos Pd G3
BrettPhos (Built-in)
NaOtBu (1.5 eq)
Toluene
80 °C
2 mol% Pd
85 - 88%
Pd₂(dba)₃
BINAP
Cs₂CO₃ (2.0 eq)
Dioxane
100 °C
5 mol% Pd
< 60% (Sluggish)
NiCl₂·dme / Ir
dtbbpy / Ir(ppy)₃
DABCO (2.0 eq)
DMA
RT / 390 nm
5 mol% Ni / 1% Ir
80 - 85%
NiBr₂·3H₂O
None (Amine acts as ligand)
None / Quinuclidine
DMA
RT / 365 nm
10 mol% Ni
70 - 75%
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . In-process controls (IPC) utilizing ¹⁹F NMR are integrated to verify conversion before workup, preventing the loss of valuable materials.
Optimized for maximum conversion utilizing RuPhos Pd G3.
Preparation (Glovebox Recommended): In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with 1-bromo-4-fluorobenzene (1.0 mmol, 1.0 equiv) and 3,5-difluoroaniline (1.2 mmol, 1.2 equiv).
Catalyst & Base Addition: Add RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%) and Lithium hexamethyldisilazide (LHMDS) (334 mg, 2.0 mmol, 2.0 equiv). Note: LHMDS is preferred over NaOtBu here to prevent potential nucleophilic aromatic substitution (S_NAr) side reactions on the highly fluorinated rings.
Solvent: Add anhydrous THF (5.0 mL) to achieve a 0.2 M concentration. Add a PTFE magnetic stir bar.
Reaction: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 65 °C. Stir vigorously (800 rpm) for 12 hours.
Self-Validation (IPC): Withdraw a 50 µL aliquot, dilute with 0.5 mL CDCl₃, and add 10 µL of trifluorotoluene as an internal standard. Acquire a ¹⁹F NMR spectrum. The disappearance of the 1-bromo-4-fluorobenzene signal (~ -115 ppm) and the emergence of the product signals confirm reaction completion.
Workup & Purification: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts. Concentrate the filtrate under reduced pressure.
Isolation: Purify the crude residue via flash column chromatography on silica gel using a gradient of 0–10% EtOAc in Hexanes. 3,5-Difluoro-N-(4-fluorophenyl)aniline elutes as an off-white solid/oil.
Optimized for functional group tolerance and ambient temperature.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried photoreactor vial with 1-bromo-3,5-difluorobenzene (1.0 mmol, 1.0 equiv) and 4-fluoroaniline (1.5 mmol, 1.5 equiv).
Base & Solvent: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (224 mg, 2.0 mmol, 2.0 equiv) followed by anhydrous N,N-dimethylacetamide (DMA) (10 mL, 0.1 M).
Irradiation: Seal the vial, remove from the glovebox, and place it in a photoreactor equipped with 390 nm blue LEDs. Irradiate the stirring mixture for 24 hours. Crucial: Use a cooling fan to maintain the reaction temperature strictly at 25 °C, as thermal background reactions can lead to homocoupling.
Self-Validation (IPC): Perform GC-MS analysis of a 50 µL aliquot. The presence of the molecular ion peak (m/z = 223.06) and consumption of the aryl bromide validates the catalytic cycle.
Workup: Quench the reaction by pouring it into distilled water (30 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMA) and brine, then dry over anhydrous Na₂SO₄.
Isolation: Concentrate and purify via silica gel chromatography (0–5% EtOAc in Hexanes).
References[5] Title: 4-Fluoroaniline | 371-40-4. Source: Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHdAPvr6W8yQFMD6JK9WdKB_p7zzF_Ly4uta5ptEs2qRQxSWAi9bnMHK3CrTK5ZDKs5ul-eRXZUxWTRVBgGsTikz7HbTXGraCqGbSiwTWb836KbkIvk1e25gLzJUK24ahWt5Ae[3] Title: Nickel Dual Photoredox Catalysis for the Synthesis of Aryl Amines. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlQPoBxDnxB3cd-GNSVS6y_cx1AcNcELvGU7CdUL2Df7OwrY0SFGSAFb60LmBNHpXYTvlwnvvvnFiO_sfjdY5qg4-pZAca1ac-5uL-GluCalSAan73OdoU0CKgDCZbrPvkbPcyxq9V2DwcHvG9jjH3[4] Title: C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. Source: ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkRap7xUFiK_oT2fLQVrtAQUbThWfPI6v-K9IWQNubMUq6o_MO7DDM-h3JXMb1-SGDnDN6oIfIVLION2eul-WV-fUpcsYgM99WdWaFXYd-peDBSF11P8e_QdI8Tq2rYpvpAOGMYu3S[1] Title: Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Source: Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG26u2sA4Gyu3TkcCWG6dZcv80T8rwMiQfMpoU0uPvwxSL6P8bmPkFw31aItx807npWTIC0pRI7DSt1wTbUfBv-LjG3AIyXQn34djQ99aDPZzcUgInjkS-vAQh9-Jv8ZJdMojQ0wFLb[2] Title: Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Source: ACS Catalysis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdGfHn5g4LVY1Z1O9jmxIhnuaixznhGl9YAhNzPScPOVpsUQsmM45b9zv3nDXanllxKKDWEpqQ9LFfIKl519WwsTvGPsy1ulxAfQqzz-7NdpBJT008SSVXN-ciPNzqv21Mlmf7KwmYevu2Tw==
How to prepare 3,5-Difluoro-n-(4-fluorophenyl)aniline derivatives for in vitro assays
Topic: Preparation of 3,5-Difluoro-n-(4-fluorophenyl)aniline Derivatives for In Vitro Assays Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of Diaryl-amines in Drug...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Preparation of 3,5-Difluoro-n-(4-fluorophenyl)aniline Derivatives for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Diaryl-amines in Drug Discovery
The diarylamine scaffold, particularly with fluorine substitution, is a privileged structure in modern medicinal chemistry. Compounds such as 3,5-Difluoro-n-(4-fluorophenyl)aniline and its derivatives are of significant interest due to the unique properties conferred by fluorine, including enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles. The successful evaluation of these promising molecules in in vitro assays is fundamentally dependent on their proper synthesis, purification, and, most critically, their preparation for the biological testing environment.
This guide provides an in-depth, experience-driven framework for researchers. It moves beyond simple procedural lists to explain the critical reasoning behind each step, ensuring that the data generated from in vitro screens are both reliable and reproducible. We will cover the synthetic strategy for the core scaffold, crucial quality control steps, and detailed protocols for preparing these compounds for common biological assays.
Part 1: Synthesis of the 3,5-Difluoro-n-(4-fluorophenyl)aniline Scaffold
The efficient formation of the C-N bond is paramount for creating a library of diarylamine derivatives. While traditional methods like the Ullmann condensation exist, the Palladium-catalyzed Buchwald-Hartwig amination offers superior substrate scope, milder reaction conditions, and greater functional group tolerance, making it the preferred method for modern drug discovery campaigns.[1]
1.1. The Buchwald-Hartwig Amination: A Superior Approach
The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands.[1] This combination facilitates a catalytic cycle that efficiently couples aryl halides (or triflates) with amines. The general reaction is as follows:
Aryl Halide: 1-Bromo-3,5-difluorobenzene
Amine: 4-Fluoroaniline
Catalyst System: A Palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos, BINAP).
Base: A non-nucleophilic base (e.g., Cs₂CO₃, NaOtBu).
The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which is crucial for its efficiency.[1]
Caption: The Pd(0)/Pd(II) catalytic cycle for the Buchwald-Hartwig amination.
1.2. Protocol: Synthesis of 3,5-Difluoro-n-(4-fluorophenyl)aniline
This protocol describes a general procedure. Optimization of ligand, base, solvent, and temperature may be required for specific derivatives.
To a Schlenk flask, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
Add Cs₂CO₃ (1.4 - 2.0 equivalents).
Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen) three times. This is critical to prevent catalyst oxidation.
Add anhydrous dioxane or toluene via syringe.
Add 1-Bromo-3,5-difluorobenzene (1.0 equivalent).
Finally, add 4-Fluoroaniline (1.1 - 1.2 equivalents). The amine is often added last.[2]
Place the sealed reaction vessel in a preheated oil bath at 100-120 °C.
Stir the reaction and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). Reactions are typically complete within 12-24 hours.
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove inorganic salts and catalyst residues.
Concentrate the filtrate in vacuo.
Purify the crude product using flash column chromatography on silica gel to yield the pure diarylamine.
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for use in biological assays.
Part 2: Pre-Assay Quality Control and Compound Management
A pure, well-characterized compound is the foundation of reliable biological data. Before proceeding to biological assays, rigorous quality control is not optional; it is a mandatory step to prevent misleading results.
2.1. The Critical Importance of Solubility
Poor aqueous solubility is a primary cause of inaccurate and irreproducible in vitro assay data.[3][4] Undissolved compound particles can cause light scattering in optical assays, non-specific binding, and an overestimation of potency (lower IC₅₀) because the actual concentration in solution is far lower than the nominal concentration. It is essential to distinguish between two types of solubility measurements.[5]
Feature
Kinetic Solubility
Thermodynamic Solubility
Definition
The concentration at which a compound, rapidly added from a DMSO stock, precipitates in aqueous buffer.
The true equilibrium concentration of a saturated solution of the compound in aqueous buffer.
Relevance
Mimics conditions in high-throughput screening (HTS) where compounds are introduced from DMSO stocks.[4]
Provides the absolute maximum dissolved concentration; relevant for formulation and later-stage development.[5]
Method
Rapid; typically measured by nephelometry (light scattering) or UV spectroscopy after filtration.[6]
Slow; requires equilibration of solid compound with buffer over 24-48 hours (shake-flask method).[4]
Throughput
High
Low to Medium
A good solubility goal for initial drug discovery compounds is >60 µg/mL.[6]
Caption: Workflow for assessing compound solubility prior to in vitro assays.
Plate reader with nephelometry or light-scattering capability.
Procedure:
Add 99 µL of the aqueous buffer to each well of the microplate.
Add 1 µL of the 10 mM DMSO stock solution to the first well (this creates a 100 µM solution with 1% DMSO).
Mix thoroughly by pipetting. This step is critical; rapid addition and mixing mimics HTS conditions.
Immediately measure the light scattering at a suitable wavelength (e.g., 620 nm).
Incubate the plate at room temperature for 1-2 hours and measure again. A significant increase in light scattering over time indicates precipitation.
The concentration at which a sharp increase in light scattering is observed is considered the kinetic solubility limit.
2.3. Compound Stability Assessment
It is crucial to ensure that the test compound is stable in the solvent (e.g., DMSO) and the final assay buffer for the duration of the experiment.[7][8] Degradation can lead to a loss of active compound, resulting in artificially low potency.
Protocol: Preliminary Stability Test using LC/MS
Prepare two samples: one with the compound at its final test concentration in assay buffer (containing the same percentage of DMSO as the assay) and a control sample in a stable solvent like acetonitrile.
Analyze both samples by LC/MS at Time = 0 to get a baseline peak area.
Incubate the assay buffer sample under the exact conditions of the planned biological assay (e.g., 37°C for 4 hours).
After the incubation period, re-analyze the sample by LC/MS.
Compare the peak area of the parent compound to the Time = 0 sample. A significant decrease (>10-15%) suggests instability. Also, look for the appearance of new peaks, which indicate degradation products.
Part 3: Preparation of Assay-Ready Plates
Properly preparing assay plates is essential for generating accurate dose-response curves. This involves creating a serial dilution of the compound from the master DMSO stock.
Caption: Workflow for preparing a serial dilution for a dose-response curve.
Protocol: 10-Point, 1:3 Serial Dilution
This protocol creates a dose-response plate with a final top concentration of 10 µM and 0.1% DMSO.
Materials:
10 mM compound stock in 100% DMSO.
Two 96-well polypropylene plates (one for intermediate dilution, one for final assay).
Multichannel pipette.
Aqueous assay buffer.
Procedure:
Intermediate Plate Preparation:
a. Add 95 µL of 100% DMSO to well A1 of the intermediate plate.
b. Add 5 µL of the 10 mM stock to well A1 and mix thoroughly. This creates a 500 µM top concentration.
c. Add 60 µL of 100% DMSO to wells A2 through A10.
d. Transfer 30 µL from well A1 to well A2. Mix well. This is the first 1:3 dilution.
e. Continue this serial transfer (30 µL) from well A2 to A3, and so on, until well A10. Do not add compound to wells A11 and A12 (vehicle and blank controls).
Final Assay Plate Preparation:
a. Add 99 µL of the final aqueous assay buffer to all necessary wells of the final assay plate.
b. Transfer 1 µL from each well of the intermediate dilution plate (A1-A12) to the corresponding wells of the final assay plate.
c. The final concentrations will range from 5 µM down to ~0.25 nM, with a constant final DMSO concentration of 1%. (Note: Adjust initial dilution to achieve desired top concentration).
d. The plate is now ready for the addition of cells, enzymes, or other biological reagents.
Part 4: Example Application in Standard In Vitro Assays
Once properly prepared, the aniline derivatives can be evaluated in a variety of assays.
4.1. Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability.[9] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, providing a quantitative measure of viable cells.[10]
Protocol:
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Prepare a serial dilution of the test compound on a separate plate as described in Part 3.
Remove the culture medium from the cells and replace it with medium containing the different concentrations of the test compound. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
Incubate the plate for at least 4 hours (or overnight) at 37°C, shaking gently.
Read the absorbance at a wavelength of 570 nm using a microplate reader.
Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the IC₅₀ value.
4.2. Enzyme Inhibition Assay
Many drugs function by inhibiting specific enzymes.[12] This general protocol can be adapted for various enzyme/substrate systems.
Protocol:
Prepare assay-ready plates with serially diluted inhibitor (your test compound) as described in Part 3.
To each well, add the enzyme solution (at a fixed concentration) in the appropriate assay buffer.
Incubate the enzyme and inhibitor for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow for binding.
Initiate the enzymatic reaction by adding the substrate. The substrate is often chromogenic, fluorogenic, or designed for detection by luminescence or LC/MS.[13]
Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence) over time using a plate reader.
Determine the initial reaction velocity (V₀) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration to determine the IC₅₀.
4.3. Receptor Binding Assay
Receptor binding assays measure the ability of a test compound to displace a known, labeled ligand from its receptor.[14][15] This is a common method for identifying compounds that interact with a specific target.
Protocol (Competitive Radioligand Binding):
Prepare assay-ready plates with a serial dilution of the unlabeled test compound.
Add a fixed concentration of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) to each well. The concentration should be at or below its dissociation constant (Kᴅ) for the receptor.[16]
Add the receptor source (e.g., cell membranes expressing the target receptor) to each well to initiate the binding reaction.
Incubate the plate to allow the binding to reach equilibrium.
Separate the bound from the free radioligand. This is typically done by rapid filtration through a glass fiber filter mat, which traps the membranes (and the bound ligand).
Wash the filters to remove any non-specifically bound radioligand.
Measure the radioactivity retained on the filters using a scintillation counter.
Plot the percentage of bound radioligand against the concentration of the test compound to determine its inhibitory constant (Kᵢ).
References
Guiso, M., et al. (2009). Synthesis of Diarylamines in the Thiophene Series by Buchwald–Hartwig Coupling. Synlett.
BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs.
Fromm, K. M., et al. (2019). Synthetic Strategy for diarylamines 5 and 8 via Buchwald-Hartwig amination.
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed.
BroadPharm. (2022). Protocol for Cell Viability Assays. BroadPharm.
Aluani, D., et al. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.
Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays.
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
ResearchGate. (2025). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling.
protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io.
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Reference Data & Comparative Studies
Validation
Reactivity comparison: 3,5-Difluoro-n-(4-fluorophenyl)aniline vs 2,4-difluoro analogs
Reactivity Comparison: 3,5-Difluoro-N-(4-fluorophenyl)aniline vs. 2,4-Difluoro Analogs in Cross-Coupling and Acylation Executive Summary In the design of fluorinated pharmaceuticals and advanced materials, diarylamines s...
Author: BenchChem Technical Support Team. Date: April 2026
Reactivity Comparison: 3,5-Difluoro-N-(4-fluorophenyl)aniline vs. 2,4-Difluoro Analogs in Cross-Coupling and Acylation
Executive Summary
In the design of fluorinated pharmaceuticals and advanced materials, diarylamines such as 3,5-difluoro-N-(4-fluorophenyl)aniline and its 2,4-difluoro analogs serve as critical synthetic intermediates. While both molecules share a trifluorinated diarylamine core, their reactivity profiles in nucleophilic substitutions, acylations, and palladium-catalyzed cross-couplings diverge dramatically. This guide provides an in-depth comparative analysis of these two substitution patterns, demonstrating how the complex interplay between Hammett inductive effects and ortho-steric hindrance dictates the optimal synthetic strategy.
Structural & Electronic Profiling: The Causality of Reactivity
As application scientists, we must look beyond the empirical formula and analyze the microenvironment of the reactive nitrogen center. The reactivity of a secondary amine is governed by its thermodynamic nucleophilicity (electron density) and its kinetic accessibility (steric environment) [3].
The 3,5-Difluoro Paradigm (Electronic Deactivation):
In 3,5-difluoro-N-(4-fluorophenyl)aniline, the two fluorine atoms on the primary ring are positioned meta to the amine. Fluorine exerts a powerful electron-withdrawing inductive effect (-I) but can only donate electron density via resonance (+R) to ortho and para positions [4]. Consequently, the meta-fluorines exert pure inductive withdrawal (
Σσ≈+0.68
) [4]. This severely depletes the electron density on the nitrogen, drastically lowering its basicity and thermodynamic nucleophilicity [3]. However, because the ortho positions are occupied by small hydrogen atoms, the nitrogen remains sterically exposed.
The 2,4-Difluoro Paradigm (Steric Blockade):
In the 2,4-difluoro analog, the fluorines are ortho and para to the amine. The para-fluorine's inductive withdrawal is largely offset by its resonance donation (
σp=+0.06
) [4]. The ortho-fluorine also donates via resonance, meaning the overall electronic deactivation (
Σσ≈+0.30
) is significantly less severe than in the 3,5-isomer [4]. However, the ortho-fluorine introduces a critical kinetic barrier. While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is large enough to create severe steric hindrance directly adjacent to the secondary amine, impeding the approach of bulky electrophiles or transition metal complexes.
Comparative Reactivity Data
The following table synthesizes the quantitative and qualitative differences in reactivity between the two analogs, providing a predictive framework for synthetic planning.
Parameter
3,5-Difluoro-N-(4-fluorophenyl)aniline
2,4-Difluoro-N-(4-fluorophenyl)aniline
Substitution Pattern
Meta, Meta
Ortho, Para
Hammett Constant (
Σσ
)
+0.68 (Strongly Withdrawing) [4]
~+0.30 (Moderately Withdrawing) [4]
Thermodynamic Nucleophilicity
Low
Moderate
Kinetic Accessibility (Sterics)
High (Open ortho positions)
Low (Ortho-F blockade)
Buchwald-Hartwig Efficiency
Excellent (Fast oxidative addition/coupling) [1]
Poor to Moderate (Steric clash with Pd-L) [2]
Acylation Yield (Bulky Electrophiles)
High (Requires strong base, e.g., DMAP) [3]
Low (Requires forcing thermal conditions)
Mechanistic Visualization: Steric vs. Electronic Control
The divergence in reactivity can be visualized through the competing forces of electronic deactivation and steric hindrance. In transition-metal catalysis, steric accessibility often overrides thermodynamic nucleophilicity.
Mechanistic divergence in diarylamine reactivity driven by steric vs. electronic factors.
Field-Proven Experimental Protocols
To successfully functionalize these diarylamines, the experimental conditions must be tailored to their specific kinetic and thermodynamic bottlenecks. The following protocols are designed as self-validating systems to ensure scientific integrity.
Protocol A: N-Acylation of 3,5-Difluoro-N-(4-fluorophenyl)aniline
Objective: Overcome the severe electronic deactivation of the nitrogen center[3].
Causality: Because the 3,5-difluoro analog is a remarkably weak nucleophile, standard amine bases (like Triethylamine) are insufficient to drive the reaction. A hypernucleophilic catalyst (DMAP) must be used to generate a highly reactive acylpyridinium intermediate that can force the reaction forward [3].
Preparation: Dissolve 1.0 eq of 3,5-difluoro-N-(4-fluorophenyl)aniline in anhydrous DCM (0.2 M) under an argon atmosphere.
Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA) and 0.2 eq of 4-Dimethylaminopyridine (DMAP).
Validation Check: The solution should remain clear; any immediate precipitation indicates moisture contamination reacting with the base.
Electrophile Addition: Cool the reaction vessel to 0 °C and add 1.5 eq of the target acyl chloride dropwise.
Reaction & Monitoring: Warm to room temperature and stir for 4-6 hours.
Validation Check: Monitor via TLC (Hexanes/EtOAc 4:1). The highly deactivated starting material will not stain well with basic stains (e.g., ninhydrin); you must use UV (254 nm) to track the disappearance of the starting amine and the appearance of the less polar amide product.
Protocol B: Buchwald-Hartwig Amination of 2,4-Difluoro Analogs
Objective: Overcome the ortho-fluorine steric blockade during C-N bond formation [1, 2].
Causality: The ortho-fluorine severely hinders the amine's ability to coordinate to the palladium center during the catalytic cycle. Standard bidentate ligands often fail due to excessive crowding. A sterically accommodating, electron-rich ligand (e.g., XantPhos) combined with a strong, non-nucleophilic base is required to facilitate reductive elimination [1, 2].
Preparation: In a glovebox, charge a Schlenk flask with the aryl halide (1.0 eq), 2,4-difluoro-N-(4-fluorophenyl)aniline (1.2 eq), Pd2(dba)3 (5 mol%), XantPhos (10 mol%), and Cs2CO3 (2.0 eq) [2].
Solvent Addition: Add anhydrous, degassed toluene (0.1 M).
Validation Check: The initial solution will appear deep purple/red due to the Pd2(dba)3 resting state.
Reaction & Monitoring: Heat to 110 °C for 16-24 hours.
Validation Check: Within the first 30 minutes of heating, the solution should transition to a pale yellow or amber color, indicating successful oxidative addition and the formation of the active Pd(II) species. Failure to change color suggests catalyst poisoning or oxygen ingress.
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate for flash chromatography.
References
Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation - MDPI. [Link]
Enhancing the Air Stability of Dimolybdenum Paddlewheel Complexes: Redox Tuning through Fluorine Substituents - White Rose Research Online. [Link]
Comparative
Cross-Validation of 19F NMR Data for 3,5-Difluoro-N-(4-fluorophenyl)aniline: Benchtop vs. High-Field Platforms
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Objective performance comparison of 80 MHz Benchtop 19F NMR (Product) versus 600 MHz High-Field 19F NMR (Alternative) for struc...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Focus: Objective performance comparison of 80 MHz Benchtop 19F NMR (Product) versus 600 MHz High-Field 19F NMR (Alternative) for structural verification.
Introduction & Mechanistic Rationale
In modern drug discovery, multi-fluorinated diarylamines like 3,5-Difluoro-N-(4-fluorophenyl)aniline are critical building blocks, particularly in the synthesis of kinase inhibitors. As a Senior Application Scientist, I frequently encounter the bottleneck of verifying the structural integrity and purity of these intermediates.
Fluorine-19 (19F) Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely suited for this task. The 19F nucleus boasts a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio, yielding a relative sensitivity of nearly 83% compared to proton (1H) NMR[1].
The Causality of Platform Selection:
The primary challenge with low-field (benchtop) 1H NMR is severe signal overlap due to the narrow chemical shift range (~12 ppm). However, the 19F chemical shift range spans over 400 ppm[1]. This massive dispersion is the causal mechanism that allows a modern 80 MHz Benchtop NMR to rival a traditional 600 MHz High-Field NMR [2]. Because the signals are spread so far apart, peak overlap is virtually eliminated, making benchtop 19F NMR an exceptionally powerful, high-throughput tool for fluorinated compounds[3].
Experimental Design: A Self-Validating Protocol
To objectively evaluate the performance of the 80 MHz Benchtop NMR against the 600 MHz High-Field alternative, we must establish a self-validating experimental system. We achieve this by incorporating an internal standard (Fluorobenzene, δ -113.15 ppm ).
This design choice ensures trustworthiness through two mechanisms:
Absolute Chemical Shift Referencing: Eliminates magnetic field drift errors between permanent (benchtop) and superconducting (high-field) magnets[3].
Quantitative Integration (qNMR): 3,5-Difluoro-N-(4-fluorophenyl)aniline contains two equivalent meta-fluorines (Ring A) and one para-fluorine (Ring B). The internal standard ensures the expected 2:1 integration ratio is accurately captured and calibrated across both platforms, serving as an internal proof of structural identity.
Step-by-Step Methodology
Sample Preparation: Accurately weigh 15.0 mg of 3,5-Difluoro-N-(4-fluorophenyl)aniline. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3).
Internal Standardization: Spike the solution with exactly 5.0 µL of Fluorobenzene. Transfer the homogenized mixture to a standard 5 mm precision NMR tube.
Benchtop NMR Acquisition (80 MHz Product):
Insert the sample into the 80 MHz permanent magnet spectrometer.
Acquire the 19F 1D spectrum: Spectral width 200 ppm, Center -100 ppm, 16 scans.
Critical Parameter: Set the relaxation delay (D1) to 5 seconds to ensure complete longitudinal relaxation (T1) of all fluorine nuclei for accurate qNMR integration.
High-Field NMR Acquisition (600 MHz Alternative):
Insert the sample into the 600 MHz superconducting magnet.
Tune, match, lock (2H), and shim (Z-axis gradients).
Data Processing: Apply a 0.3 Hz exponential line broadening (LB) window function to both datasets to optimize the Signal-to-Noise Ratio (SNR) without severely compromising resolution. Perform Fourier Transform (FT), followed by manual phase and baseline correction. Reference the fluorobenzene peak strictly to -113.15 ppm.
Workflows & Logical Decision Matrices
Fig 1. Parallel workflow for 19F NMR cross-validation using internal standardization.
Fig 2. Decision matrix for selecting the appropriate 19F NMR analytical platform.
Data Presentation & Objective Comparison
The 19F NMR spectrum of 3,5-Difluoro-N-(4-fluorophenyl)aniline exhibits two distinct environments. The meta-fluorines on the 3,5-difluorophenyl ring resonate downfield relative to the para-fluorine on the 4-fluorophenyl ring due to the varying electronic effects of the aromatic systems and the amine bridge[4].
Table 1: Quantitative Comparison of 19F NMR Data (80 MHz vs. 600 MHz)
The experimental data validates that the 80 MHz Benchtop system perfectly cross-validates the chemical identity and purity of 3,5-Difluoro-N-(4-fluorophenyl)aniline against the 600 MHz gold standard.
Chemical Shift Accuracy & Dispersion: Both platforms report nearly identical chemical shifts (-109.4 ppm and -122.1 ppm). The vast chemical shift range of 19F ensures that even at 80 MHz, the 12.7 ppm difference between the two fluorine environments translates to over 1,000 Hz of baseline separation[2].
Integration and Purity: The self-validating 2:1 integration ratio is maintained perfectly on the benchtop system. The 5-second relaxation delay ensures that the T1 relaxation differences between the meta and para fluorines do not skew the quantitative integration.
Resolution vs. Throughput: The 600 MHz system undeniably provides superior J-coupling resolution, allowing the extraction of exact F-H coupling constants (e.g., the triplet of triplets for the para-fluorine)[5]. However, for routine cross-validation, purity checks, and reaction monitoring, this fine structure is often superfluous[6]. The benchtop system trades this ultra-high resolution for immediate accessibility and zero cryogen maintenance[3], making it the superior choice for high-throughput synthetic validation.
Conclusion
For the structural cross-validation of multi-fluorinated compounds like 3,5-Difluoro-N-(4-fluorophenyl)aniline, Benchtop 19F NMR provides equivalent diagnostic power to High-Field NMR regarding chemical shift identification and quantitative integration. By leveraging the intrinsic properties of the 19F nucleus, laboratories can confidently decentralize their NMR workflows, accelerating drug development timelines without sacrificing scientific integrity.
References
[4] Title: New class of 19F pH indicators: fluoroanilines
Source: PubMed / NIH
URL: [Link]
[2] Title: Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing
Source: ACS Measurement Science Au
URL:[Link]
[5] Title: Electronic Supplementary Information - (E)-N-benzylidene-4-fluoroaniline
Source: The Royal Society of Chemistry
URL: [Link]
[6] Title: High-field to Benchtop NMR Spectroscopy - Part 1
Source: Oxford Instruments
URL:[Link]
A Strategic Guide to Unveiling the Bioactivity of 3,5-Difluoro-n-(4-fluorophenyl)aniline: A Comparative Analysis with Standard Reference Compounds
Introduction: The Rationale for Investigating 3,5-Difluoro-n-(4-fluorophenyl)aniline In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The comp...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Rationale for Investigating 3,5-Difluoro-n-(4-fluorophenyl)aniline
In the landscape of modern drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. The compound 3,5-Difluoro-n-(4-fluorophenyl)aniline, a substituted diphenylamine, presents a compelling case for bioactivity assessment. The diphenylamine scaffold is a privileged structure in medicinal chemistry, notably as a cornerstone for numerous kinase inhibitors. The strategic placement of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of this compound, comparing its potential effects against well-characterized standard reference compounds. Our objective is to furnish researchers, scientists, and drug development professionals with a robust experimental strategy to elucidate the therapeutic promise of this molecule.
Hypothesized Bioactivity and Selection of Reference Compounds
Given the structural motifs of 3,5-Difluoro-n-(4-fluorophenyl)aniline, we hypothesize its potential as an anticancer agent, possibly acting through the inhibition of protein kinases, which are pivotal mediators of cellular signaling.[3] To rigorously test this hypothesis, a carefully selected panel of standard reference compounds is essential for comparative analysis.
Table 1: Standard Reference Compounds for Bioactivity Assessment
Reference Compound
Class
Rationale for Selection
Doxorubicin
Anthracycline Topoisomerase II Inhibitor
A widely used and potent chemotherapeutic agent, serving as a benchmark for general cytotoxicity against cancer cells.
Staurosporine
Broad-Spectrum Kinase Inhibitor
A potent, albeit non-selective, inhibitor of a wide range of protein kinases. It is an excellent tool to probe for general kinase inhibitory activity.[3]
Dasatinib
Multi-Targeted Kinase Inhibitor
A clinically approved, potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It serves as a reference for more specific kinase inhibition.[3]
Sorafenib
Multi-Kinase Inhibitor
An approved drug that inhibits several serine/threonine and receptor tyrosine kinases, including RAF kinases and VEGFR.[3]
Experimental Workflow for Bioactivity Profiling
A multi-tiered approach is proposed to systematically evaluate the bioactivity of 3,5-Difluoro-n-(4-fluorophenyl)aniline. This workflow is designed to first establish its cytotoxic potential and then delve into its potential mechanism of action.
Caption: A multi-phase experimental workflow for the bioactivity assessment of a novel compound.
Detailed Experimental Protocols
Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[4]
Protocol:
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 3,5-Difluoro-n-(4-fluorophenyl)aniline and the reference compounds (Doxorubicin, Staurosporine, Dasatinib, Sorafenib) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) values by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Kinase Profiling
To investigate the hypothesis of kinase inhibition, a broad in vitro kinase panel screen is recommended. This can be performed as a fee-for-service by specialized contract research organizations.
Conceptual Protocol:
Compound Submission: Provide 3,5-Difluoro-n-(4-fluorophenyl)aniline at a specified concentration (e.g., 10 µM) to the screening facility.
Assay Principle: The compound is tested against a large panel of purified recombinant kinases (e.g., >300 kinases) in a radiometric or fluorescence-based assay format that measures the phosphorylation of a substrate.[5]
Data Output: The results are typically provided as the percentage of inhibition of each kinase at the tested concentration.
Hit Identification: Kinases that are significantly inhibited (e.g., >50% inhibition) are identified as potential targets for further investigation.
This assay distinguishes between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) in apoptotic cells and the loss of membrane integrity in necrotic cells.
Protocol:
Cell Treatment: Treat cancer cells with 3,5-Difluoro-n-(4-fluorophenyl)aniline at concentrations around its IC50 value for 24-48 hours. Include a positive control for apoptosis (e.g., Staurosporine).
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Viable cells: Annexin V-negative and PI-negative.
Early apoptotic cells: Annexin V-positive and PI-negative.
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Hypothetical Signaling Pathway and Data Interpretation
Should the kinase profiling reveal inhibition of a specific pathway, for instance, the MAPK/ERK pathway, further validation would be necessary.
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
Data Presentation and Interpretation
The experimental data should be compiled into clear and concise tables for comparative analysis.
Table 2: Hypothetical IC50 Values (µM) from MTT Assay
This guide outlines a systematic and scientifically rigorous approach to the initial bioactivity assessment of 3,5-Difluoro-n-(4-fluorophenyl)aniline. By employing a combination of cytotoxicity screening, broad kinase profiling, and mechanistic assays, researchers can efficiently determine the therapeutic potential of this novel compound. The comparative analysis against well-established standard reference compounds provides essential context for interpreting the experimental outcomes. The presence of the diphenylamine scaffold and fluorine substitutions warrants a thorough investigation into its potential as a kinase inhibitor and anticancer agent. The proposed workflow provides a clear and actionable roadmap for this endeavor, ensuring that the subsequent research is built upon a solid foundation of validated data.
References
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
Kamani, B. K., & Raval, K. Y. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. IP International Journal of Comprehensive and Advanced Pharmacology, 8(1), 27-31. [Link]
An, W. C., & Kim, J. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. Research and Reviews on Healthcare: Open Access Journal, 1-3. [Link]
Berger, J. P. (2008). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Current topics in medicinal chemistry, 8(14), 1269-1286. [Link]
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
G. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1083. [Link]
A Comparative Analysis of C-N Bond Lengths in Aromatic Amines: A Case Study of 3,5-Difluoro-n-(4-fluorophenyl)aniline
In the landscape of pharmaceutical and materials science, the precise geometric and electronic structure of a molecule is paramount to its function. Among the critical structural parameters, bond lengths offer a profound...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical and materials science, the precise geometric and electronic structure of a molecule is paramount to its function. Among the critical structural parameters, bond lengths offer a profound insight into the nature of chemical bonds, influencing everything from reactivity to biological activity. This guide provides a detailed comparative analysis of the carbon-nitrogen (C-N) bond lengths in 3,5-Difluoro-n-(4-fluorophenyl)aniline, a molecule of interest in medicinal chemistry. In the absence of direct crystallographic data for this specific compound, this analysis will be built upon a foundation of established principles and experimental data from parent molecules, namely aniline and diphenylamine, and an understanding of the electronic effects of fluorine substitution.
The Nature of the C-N Bond in Aromatic Amines
The C-N bond in aromatic amines is not a simple single bond. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, imparting a degree of double bond character to the C-N bond.[1][2] This delocalization results in a shorter and stronger bond compared to the C-N bond in aliphatic amines (e.g., cyclohexylamine, ~1.47 Å).[1] The extent of this delocalization, and therefore the C-N bond length, is highly sensitive to the electronic nature of substituents on the aromatic ring.[1][3]
Electron-donating groups (EDGs) increase the electron density in the aromatic ring, which can enhance the delocalization of the nitrogen lone pair, leading to a shorter C-N bond.[3]
Electron-withdrawing groups (EWGs) , such as fluorine, pull electron density away from the aromatic ring.[3] This can reduce the delocalization of the nitrogen lone pair, resulting in a longer C-N bond with more single-bond character.[3]
Reference Compounds: Aniline and Diphenylamine
To understand the C-N bond in our target molecule, we first examine its fundamental building blocks.
Not explicitly found, but expected to be similar to aniline.
Table 1: Experimental and computational C-N bond lengths in aniline and diphenylamine.
Analysis of C-N Bond Lengths in 3,5-Difluoro-n-(4-fluorophenyl)aniline
Our target molecule, 3,5-Difluoro-n-(4-fluorophenyl)aniline, possesses two distinct C-N bonds:
C(3,5-difluorophenyl)-N bond (Bond A)
C(4-fluorophenyl)-N bond (Bond B)
The fluorine atoms are strong electron-withdrawing groups due to their high electronegativity (inductive effect, -I). They also have a weaker electron-donating resonance effect (+R) due to their lone pairs. In the case of fluorine, the inductive effect typically dominates.
Expected Effects on C-N Bond Lengths:
Bond A (C(3,5-difluorophenyl)-N): The two fluorine atoms in the meta positions of this ring will exert a strong inductive electron-withdrawing effect. This will significantly decrease the electron density of the phenyl ring, making it less available to delocalize the nitrogen lone pair. Consequently, Bond A is expected to be longer than the C-N bond in aniline , exhibiting more single-bond character.
Bond B (C(4-fluorophenyl)-N): The single fluorine atom in the para position of this ring will also have an electron-withdrawing inductive effect. However, its position allows for a competing, albeit weaker, electron-donating resonance effect. The net effect is still electron-withdrawing. Therefore, Bond B is also expected to be longer than the C-N bond in aniline .
Comparative Analysis of Bond A and Bond B:
The 3,5-difluorophenyl ring has two fluorine atoms inductively withdrawing electron density, compared to the single fluorine on the 4-fluorophenyl ring. This suggests that the electron-withdrawing effect on the ring of Bond A is stronger than on the ring of Bond B. As a result, the delocalization of the nitrogen lone pair into the 3,5-difluorophenyl ring will be less favorable.
Therefore, it is predicted that Bond A will be longer than Bond B .
Experimental Determination of Bond Lengths: X-Ray Crystallography
Single-crystal X-ray diffraction (SCXRD) is the gold standard for the unambiguous determination of molecular structures, providing highly precise bond lengths and angles.[6][7]
Methodology
Crystal Growth: The first and often most challenging step is to grow high-quality single crystals of the compound.[6][7] Common methods include:
Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.[8]
Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is insoluble. The vapor of the "anti-solvent" slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Thermal Control: A saturated solution is slowly cooled to decrease the solubility of the compound and promote crystal growth.[7]
Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.[9]
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data. The resulting structural model is then refined to achieve the best possible fit with the experimental data.
Caption: Workflow for determining bond lengths via X-ray crystallography.
Computational Determination of Bond Lengths
Computational chemistry provides a powerful tool to predict and analyze molecular structures and properties, including bond lengths.[10] Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.
Methodology
Structure Input: A 3D model of the molecule is constructed using molecular modeling software.
Geometry Optimization: An initial geometry of the molecule is submitted to a computational chemistry program. The program then systematically adjusts the positions of the atoms to find the lowest energy conformation (a potential energy minimum). The bond lengths in this optimized structure are the predicted equilibrium bond lengths.[10]
Method and Basis Set Selection: The accuracy of the calculation depends on the chosen theoretical method (e.g., B3LYP functional in DFT) and the basis set (e.g., 6-31G*), which describes the atomic orbitals.[11]
Caption: A simplified workflow for computational bond length determination.
Conclusion
Based on fundamental principles of electronic effects, a comparative analysis of the C-N bond lengths in 3,5-Difluoro-n-(4-fluorophenyl)aniline can be robustly performed even without direct experimental data. It is predicted that both C-N bonds in the target molecule will be longer than the C-N bond in aniline due to the electron-withdrawing nature of the fluorine substituents. Furthermore, the C(3,5-difluorophenyl)-N bond is expected to be longer than the C(4-fluorophenyl)-N bond due to the greater cumulative inductive effect of the two meta-positioned fluorine atoms. These predictions can be definitively verified through experimental determination by X-ray crystallography or further substantiated by high-level computational studies. This guide underscores the power of applying established chemical principles to make informed predictions about molecular structure, a critical skill for researchers in drug discovery and materials science.
ILVES: Accurate and Efficient Bond Length and Angle Constraints in Molecular Dynamics | Journal of Chemical Theory and Computation - ACS Publications. [Link]
List of experimental bond lengths for bond type rCN. [Link]
(PDF) Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines - ResearchGate. [Link]
Effects of fluorine bonding and nonbonding interactions on 19 F chemical shifts. [Link]
Reliability of Computing van der Waals Bond Lengths of Some Rare Gas Diatomics - PMC. [Link]
Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. [Link]
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. [Link]
Performance of quantum Monte Carlo for calculating molecular bond lengths | The Journal of Chemical Physics | AIP Publishing. [Link]
A Guide to the Safe Disposal of 3,5-Difluoro-n-(4-fluorophenyl)aniline
For researchers and scientists in the field of drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. Thi...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the field of drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Difluoro-n-(4-fluorophenyl)aniline, a halogenated aromatic amine. The procedures outlined here are synthesized from safety data sheets of structurally similar compounds and established best practices for handling hazardous chemical waste.
Understanding the Hazards: Why Special Disposal is Critical
3,5-Difluoro-n-(4-fluorophenyl)aniline is a halogenated organic compound. Chemicals in this class, particularly aromatic amines, are often associated with significant health and environmental hazards. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, data from analogous compounds like 3,5-difluoroaniline suggest that it should be handled as a hazardous substance.[1][2]
Primary concerns include:
Toxicity: Aromatic amines can be harmful if swallowed, inhaled, or absorbed through the skin.[1][3]
Environmental Persistence: Halogenated organic compounds can persist in the environment and be toxic to aquatic life.[3] Therefore, discharge into drains or the environment must be strictly avoided.[1][4]
Reactivity: While stable under normal conditions, it can be incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[1][5]
Due to these potential hazards, 3,5-Difluoro-n-(4-fluorophenyl)aniline must be treated as hazardous waste and managed by trained professionals.[6]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3,5-Difluoro-n-(4-fluorophenyl)aniline for any purpose, including disposal, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.[4][6]
PPE Component
Specification
Rationale
Eye Protection
Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.
Protects against splashes and airborne particles of the chemical.[4]
Hand Protection
Chemical-resistant, impermeable gloves (e.g., butyl rubber, neoprene). Gloves must be inspected for integrity before each use.
This protocol outlines the process for the collection and disposal of waste containing 3,5-Difluoro-n-(4-fluorophenyl)aniline.
Step 1: Waste Segregation
Proper segregation is the foundation of safe chemical waste disposal. As a halogenated organic compound, 3,5-Difluoro-n-(4-fluorophenyl)aniline waste must be collected separately from other waste streams.[7]
Action: Collect all waste containing 3,5-Difluoro-n-(4-fluorophenyl)aniline in a dedicated, properly labeled hazardous waste container.[7]
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Halogenated organic wastes are typically incinerated at high temperatures, a process that is different from the disposal methods for other chemical waste types.[7][8]
Step 2: Container Selection and Labeling
Action: Use a suitable, sealable, and chemically compatible container for waste collection. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3,5-Difluoro-n-(4-fluorophenyl)aniline".[6]
Causality: Proper labeling ensures that the contents are clearly identified, preventing accidental mixing with other substances and ensuring it is handled correctly by waste management professionals.
Step 3: Waste Accumulation and Storage
Action: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. This area should be away from incompatible materials.[6]
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and exposure to personnel.
Step 4: Arranging for Professional Disposal
Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[6]
Causality: Hazardous waste disposal is highly regulated. Professional disposal services have the expertise and equipment to handle and treat chemical waste in compliance with all local, state, and federal regulations, ensuring both safety and environmental protection.[9]
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate risks.
For Small, Manageable Spills:
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Remove all sources of ignition.[4][6]
Contain and Absorb: Wearing appropriate PPE, collect the spilled material. Avoid creating dust. Use spark-proof tools.[1][4]
Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, closed container for disposal as hazardous waste.[1][4]
Decontaminate: Clean the spill area thoroughly.
For Large or Unmanageable Spills:
Evacuate the area immediately.
Contact your institution's EHS department or emergency response team.
Disposal Workflow Diagram
Caption: A workflow for the safe disposal of 3,5-Difluoro-n-(4-fluorophenyl)aniline.
References
3,5-difluoro-N-(4-fluorophenyl)aniline — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023, November 9). Retrieved from [Link]
Hazardous Waste Segreg
4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. - Loba Chemie. (2015, April 9). Retrieved from [Link]